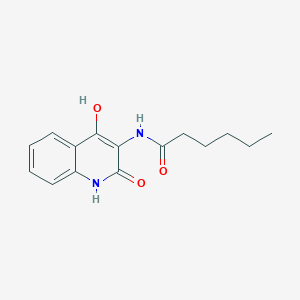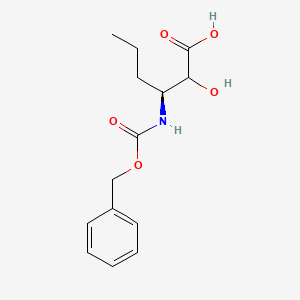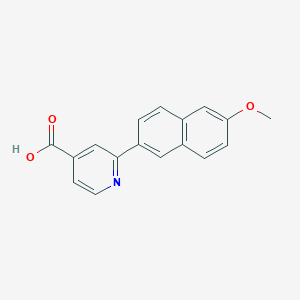![molecular formula C16H12N4O B11845408 6-Amino-1-(4-aminophenyl)indeno[1,2-c]pyrazol-4(1H)-one CAS No. 143182-50-7](/img/structure/B11845408.png)
6-Amino-1-(4-aminophenyl)indeno[1,2-c]pyrazol-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-1-(4-aminophenyl)indeno[1,2-c]pyrazol-4(1H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique indeno-pyrazolone structure, which contributes to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-(4-aminophenyl)indeno[1,2-c]pyrazol-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzaldehyde with indan-1,2-dione to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazolone structure. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
6-Amino-1-(4-aminophenyl)indeno[1,2-c]pyrazol-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings or the pyrazolone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can introduce halogens or other functional groups, leading to a wide range of derivatives.
科学的研究の応用
6-Amino-1-(4-aminophenyl)indeno[1,2-c]pyrazol-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties make it useful in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 6-Amino-1-(4-aminophenyl)indeno[1,2-c]pyrazol-4(1H)-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Another compound with multiple amino groups and a triazine core.
Tris(4-aminophenyl)amine: Contains three amino groups attached to a central amine core.
Uniqueness
6-Amino-1-(4-aminophenyl)indeno[1,2-c]pyrazol-4(1H)-one is unique due to its indeno-pyrazolone structure, which imparts distinct chemical properties and reactivity compared to other similar compounds
特性
CAS番号 |
143182-50-7 |
|---|---|
分子式 |
C16H12N4O |
分子量 |
276.29 g/mol |
IUPAC名 |
6-amino-1-(4-aminophenyl)indeno[1,2-c]pyrazol-4-one |
InChI |
InChI=1S/C16H12N4O/c17-9-1-4-11(5-2-9)20-15-12-6-3-10(18)7-13(12)16(21)14(15)8-19-20/h1-8H,17-18H2 |
InChIキー |
TVLCUYYFGSNQJD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)N2C3=C(C=N2)C(=O)C4=C3C=CC(=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


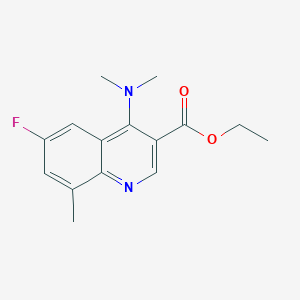
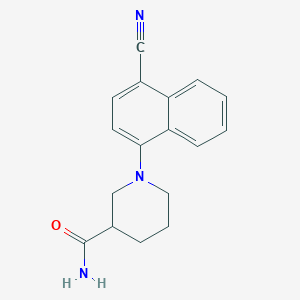

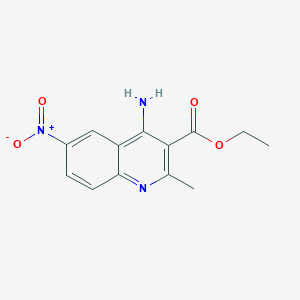
![3-((4-Chlorobenzyl)oxy)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine](/img/structure/B11845356.png)



